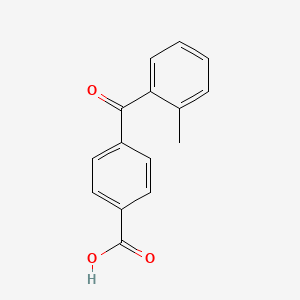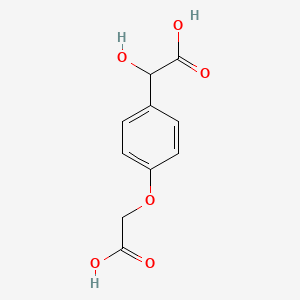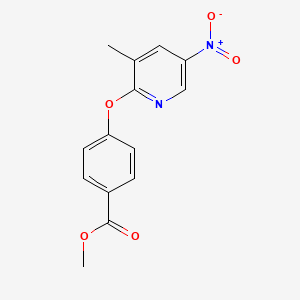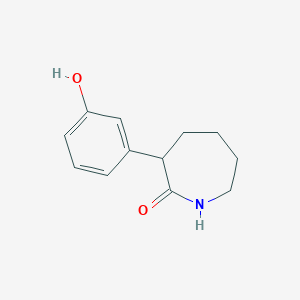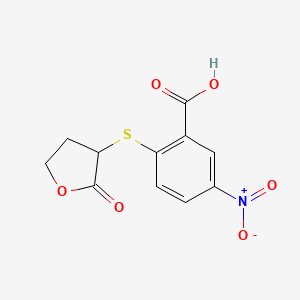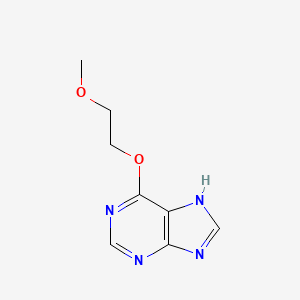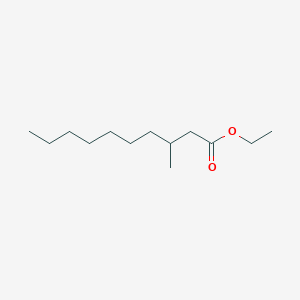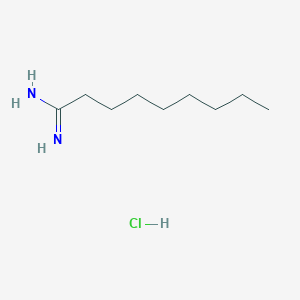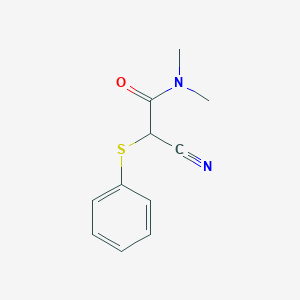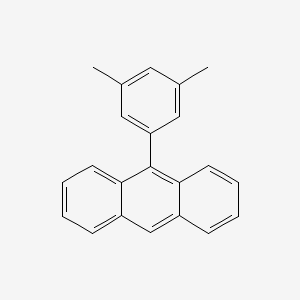
9-(3,5-Dimethylphenyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3,5-Dimethylphenyl)anthracene is an aromatic hydrocarbon derivative of anthracene, characterized by the presence of a 3,5-xylyl group attached to the 9th position of the anthracene core. Anthracene itself is composed of three linearly fused benzene rings, making it a polycyclic aromatic hydrocarbon. The addition of the 3,5-xylyl group, which consists of a benzene ring substituted with two methyl groups at the 3rd and 5th positions, imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-xylyl)anthracene typically involves the Friedel-Crafts alkylation reaction. In this method, anthracene is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Reaction Scheme: [ \text{Anthracene} + \text{3,5-Dimethylbenzyl chloride} \xrightarrow{\text{AlCl}_3} \text{9-(3,5-Dimethylphenyl)anthracene} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of 9-(3,5-xylyl)anthracene can be achieved through continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
9-(3,5-Dimethylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
9-(3,5-Dimethylphenyl)anthracene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 9-(3,5-xylyl)anthracene in biological systems involves its interaction with cellular components through π-π stacking interactions and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its potential anticancer activity. Additionally, its fluorescent properties make it useful for imaging applications, where it can be excited by specific wavelengths of light to emit fluorescence.
相似化合物的比较
Similar Compounds
- 9-Phenylanthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison
Compared to other anthracene derivatives, 9-(3,5-xylyl)anthracene exhibits unique photophysical properties due to the presence of the 3,5-xylyl group. This substitution enhances its stability and alters its electronic properties, making it a valuable compound for specific applications in optoelectronics and biological imaging.
属性
分子式 |
C22H18 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
9-(3,5-dimethylphenyl)anthracene |
InChI |
InChI=1S/C22H18/c1-15-11-16(2)13-19(12-15)22-20-9-5-3-7-17(20)14-18-8-4-6-10-21(18)22/h3-14H,1-2H3 |
InChI 键 |
OCZPLDHBNIEBCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
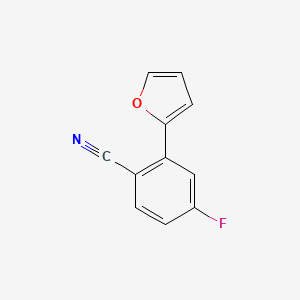
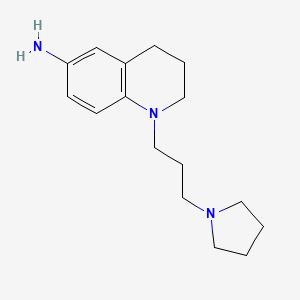
![2-[4-(4-Fluoro-benzyl)-piperidin-1-yl]-ethylamine](/img/structure/B8321415.png)
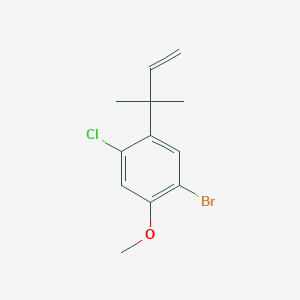
![N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-aminoacetamide](/img/structure/B8321444.png)
